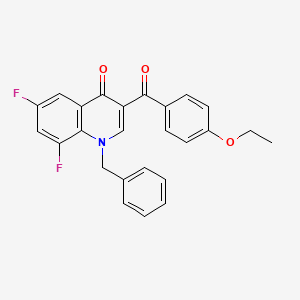
1-Benzyl-3-(4-ethoxybenzoyl)-6,8-difluoro-1,4-dihydroquinolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Benzyl-3-(4-ethoxybenzoyl)-6,8-difluoro-1,4-dihydroquinolin-4-one is a synthetic organic compound belonging to the quinolone family Quinolones are known for their broad range of biological activities, including antibacterial, antiviral, and anticancer properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-3-(4-ethoxybenzoyl)-6,8-difluoro-1,4-dihydroquinolin-4-one typically involves a multi-step process:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-ethoxybenzoyl chloride, benzylamine, and 6,8-difluoroquinoline.
Formation of Intermediate: The first step involves the acylation of benzylamine with 4-ethoxybenzoyl chloride to form an intermediate benzamide.
Cyclization: The intermediate undergoes cyclization with 6,8-difluoroquinoline under acidic conditions to form the quinolone core.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control, and employing automated purification systems to ensure consistent quality.
化学反応の分析
Types of Reactions
1-Benzyl-3-(4-ethoxybenzoyl)-6,8-difluoro-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolone derivatives with different oxidation states.
Reduction: Reduction reactions can modify the quinolone ring, potentially altering its biological activity.
Substitution: Halogen atoms (fluorine) on the quinolone ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atoms.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinolone N-oxides, while reduction could produce dihydroquinolones.
科学的研究の応用
1-Benzyl-3-(4-ethoxybenzoyl)-6,8-difluoro-1,4-dihydroquinolin-4-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules with potential biological activities.
Biology: The compound can be used in studies to understand its interaction with biological targets, such as enzymes or receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating bacterial infections, cancer, and other diseases.
Industry: It may be used in the development of new pharmaceuticals or as a precursor in the synthesis of other active pharmaceutical ingredients.
作用機序
The mechanism of action of 1-Benzyl-3-(4-ethoxybenzoyl)-6,8-difluoro-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. These targets could include:
Enzymes: The compound may inhibit or activate enzymes involved in critical biological pathways.
Receptors: It might bind to receptors on cell surfaces, modulating signal transduction pathways.
DNA/RNA: The compound could intercalate with DNA or RNA, affecting gene expression and protein synthesis.
類似化合物との比較
Similar Compounds
- 1-Benzyl-3-(4-methoxybenzoyl)-6,8-difluoro-1,4-dihydroquinolin-4-one
- 1-Benzyl-3-(4-chlorobenzoyl)-6,8-difluoro-1,4-dihydroquinolin-4-one
- 1-Benzyl-3-(4-nitrobenzoyl)-6,8-difluoro-1,4-dihydroquinolin-4-one
Uniqueness
1-Benzyl-3-(4-ethoxybenzoyl)-6,8-difluoro-1,4-dihydroquinolin-4-one is unique due to the presence of the ethoxy group, which can influence its lipophilicity, bioavailability, and interaction with biological targets. This makes it distinct from other similar compounds that may have different substituents, affecting their chemical and biological properties.
特性
IUPAC Name |
1-benzyl-3-(4-ethoxybenzoyl)-6,8-difluoroquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19F2NO3/c1-2-31-19-10-8-17(9-11-19)24(29)21-15-28(14-16-6-4-3-5-7-16)23-20(25(21)30)12-18(26)13-22(23)27/h3-13,15H,2,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPIMUEVSXADSOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3F)F)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
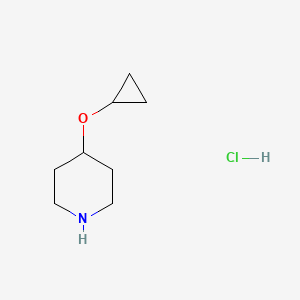



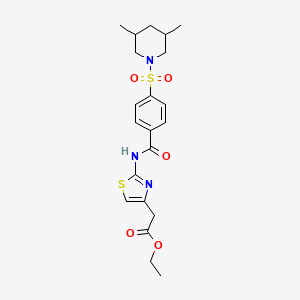

![ethyl 3-[2-(4-fluorophenoxy)acetamido]-1-benzofuran-2-carboxylate](/img/structure/B2764319.png)


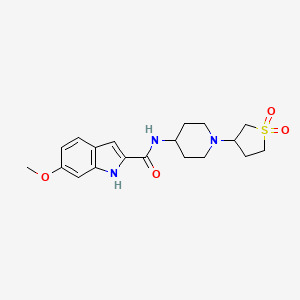
![5-(4-acetylpiperazin-1-yl)-1-methyl-3-(2-morpholino-2-oxoethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2764325.png)
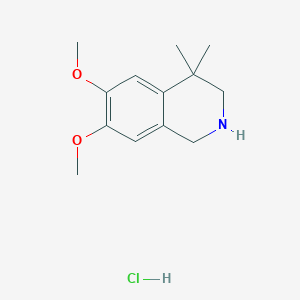
![N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-phenylpropanamide](/img/structure/B2764329.png)
